Glucuronamide

Catalog No.
S594714
CAS No.
61914-43-0
M.F
C6H11NO6
M. Wt
193.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucuronamide

CAS Number

61914-43-0

Product Name

Glucuronamide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1

InChI Key

VOIFKEWOFUNPBN-QIUUJYRFSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Synonyms

glucuronamide, glucuronamide, (D)-isomer, glucuronic acid amide

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O

Description

Beta-D-glucuronamide is a monosaccharide derivative that is the carboxamide of beta-D-glucuronic acid It is a monosaccharide derivative and a monocarboxylic acid amide. It is functionally related to a beta-D-glucuronic acid.

Glucuronamide is a derivative of glucuronic acid, characterized by the presence of an amide functional group. Its chemical formula is C₆H₁₁NO₆, and it plays a significant role in various biochemical processes, particularly in drug metabolism and detoxification. The compound is notable for its ability to conjugate with various substrates, enhancing their solubility and facilitating their excretion from the body.

, including:

  • Oxidation and Reduction: Glucuronamide can undergo oxidation to form glucuronic acid derivatives or reduction to yield other amide forms.
  • Substitution Reactions: The amide group can be substituted with various nucleophiles, leading to the formation of diverse glucuronamide derivatives.
  • Transamidation: This reaction allows for the exchange of amide groups under mild conditions, which has been demonstrated in studies involving N-functionalized O-protected glucuronamides .

Glucuronamide and its derivatives exhibit significant biological activities, particularly in the context of anticancer research. For instance, certain N-dodecyl glucuronamide-containing compounds have shown antiproliferative effects against various cancer cell lines, including K562 and MCF-7 cells. The mechanism of action often involves inducing apoptosis in cancer cells . Additionally, glucuronamide derivatives are being explored as potential nucleotide mimetics due to their structural similarities to nucleosides .

The synthesis of glucuronamide can be achieved through several methods:

  • Transamidation Reactions: This method involves the reaction of glucuronamides with different amines under mild conditions, often yielding high product yields without the need for catalysts .
  • Glycosylation Reactions: Glucuronamide can be synthesized by glycosylating methanesulfonamide with tetra-O-acetyl glucuronamides, leading to a variety of N-substituted derivatives .
  • Microwave-Assisted Synthesis: This technique facilitates rapid synthesis and has been used to create azido glucuronamides that can be further modified into other bioactive compounds .

Glucuronamide has several applications:

  • Pharmaceuticals: Its derivatives are being investigated as potential anticancer agents and as components in drug formulations that enhance solubility and bioavailability.
  • Biochemical Research: Glucuronamide serves as a model compound in studies related to drug metabolism and the design of glycosylated pharmaceuticals.
  • Nucleotide Mimics: Due to its structural characteristics, glucuronamide is explored as a mimic for nucleotides in biochemical assays and therapeutic applications .

Research has indicated that glucuronamide interacts with various biological targets, influencing cellular processes such as apoptosis. For example, studies on N-dodecyl glucuronamide-containing compounds have shown that they can modulate caspase activity, which is critical in the apoptotic pathway. These interactions underscore the potential of glucuronamide derivatives in therapeutic contexts .

Several compounds share structural similarities with glucuronamide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
D-glucuronic acidCore structurePrimary metabolite involved in detoxification
N-acetylglucosamineAmine functional groupPrecursor for glycosaminoglycans
Galacturonic acidUronic acid derivativeInvolved in pectin structure
N-acetylneuraminic acidSialic acid derivativePlays a role in cell signaling

Uniqueness of Glucuronamide: What distinguishes glucuronamide from these compounds is its specific amide functionality combined with its ability to participate in conjugation reactions that enhance drug solubility and excretion.

XLogP3

-3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

193.05863707 g/mol

Monoisotopic Mass

193.05863707 g/mol

Heavy Atom Count

13

UNII

1Q5MP1Z8HW

Other CAS

61914-43-0
3789-97-7

Wikipedia

Glucuronamide

Dates

Modify: 2024-02-18

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